2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and an iodine atom attached to a benzoic acid core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid typically involves the protection of the amino group of 5-iodobenzoic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation Reactions: The benzyloxycarbonyl group can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Employs oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Involves the use of hydrogen gas and palladium catalysts.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating selective reactions in peptide synthesis. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-iodobenzoic acid: Lacks the benzyloxycarbonyl group but shares the iodine-substituted benzoic acid core.
5-Iodoanthranilic acid: Similar structure but with different functional groups.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations makes it a valuable tool in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C15H12INO4 |
---|---|
Molecular Weight |
397.16 g/mol |
IUPAC Name |
5-iodo-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12INO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI Key |
UXJQGMCULRVEED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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